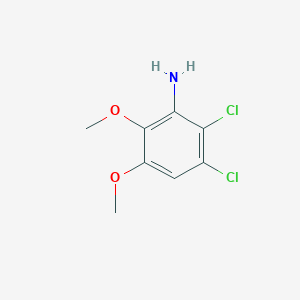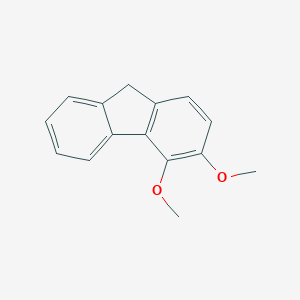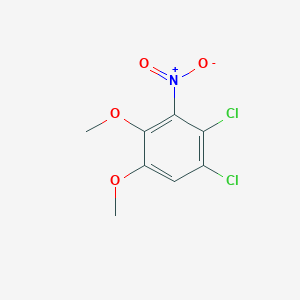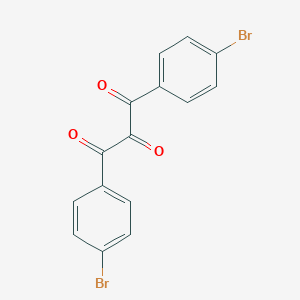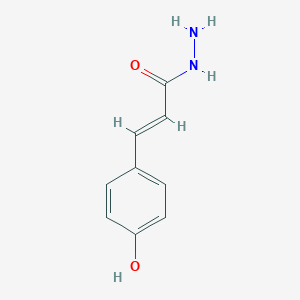![molecular formula C30H21N3O2 B296027 11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296027.png)
11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrimido[1,6-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The process often takes place under reflux in pyridine, forming the pyrimidobenzimidazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with different substituents, leading to varied biological activities.
2-Phenyl benzimidazole: Studied for its cytotoxic properties against cancer cells.
Uniqueness
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole stands out due to its unique combination of a benzyloxyphenyl group and a chromeno-pyrimido-benzimidazole scaffold. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H21N3O2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C30H21N3O2/c1-2-10-20(11-3-1)19-34-27-17-9-5-13-22(27)28-32-30-23(18-21-12-4-8-16-26(21)35-30)29-31-24-14-6-7-15-25(24)33(28)29/h1-17H,18-19H2 |
InChI Key |
RFYBYXQYMGWQQW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


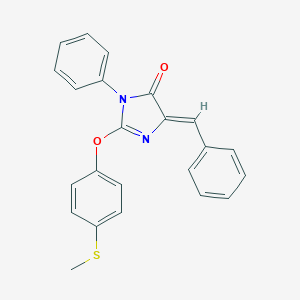
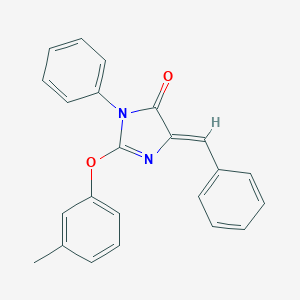
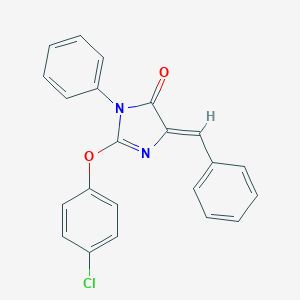
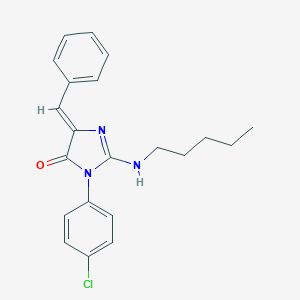
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

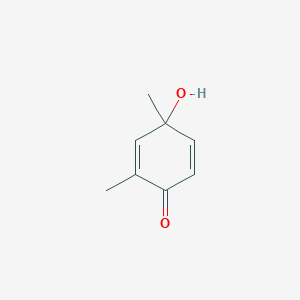
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
